1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone
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Overview
Description
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone is a complex organic compound featuring a thiazepane ring with a thiophene substituent and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone typically involves multi-step organic reactions. One common approach includes the formation of the thiazepane ring followed by the introduction of the thiophene and phenylethanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazepane ring.
Substitution: The phenylethanone moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
- N-(4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide
Uniqueness
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone stands out due to its specific combination of a thiazepane ring, thiophene substituent, and phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-17(13-14-5-2-1-3-6-14)18-9-8-16(15-7-4-11-22-15)23(20,21)12-10-18/h1-7,11,16H,8-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJQBIOQSPDMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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